molecular formula C10H8ClNO5 B8470541 4-(4-Chloro-3-nitrophenyl)-4-oxobutanoic acid

4-(4-Chloro-3-nitrophenyl)-4-oxobutanoic acid

Cat. No. B8470541
M. Wt: 257.63 g/mol
InChI Key: ZJIDIOTZCQSUFG-UHFFFAOYSA-N
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Patent
US07230001B1

Procedure details

While cooling externally with a mixture of ice and common salt, 21.3 g (0.1 mol) of 4-(4-chlorophenyl)-4-oxobutanoic acid were added batchwise to 100 ml of fuming nitric acid in such a way that the temperature of the mixture did not exceed 0° C. The mixture was stirred for another 1 hour at an internal temperature of between −5 and 0° C., then stirred into 1 l of ice water, after ½ hour the precipitate was collected on a filter, thoroughly washed with water until free from acid, and the crystalline product was dried in a circulating air dryer. 23.4 g (91% of theoretical) of pale yellow crystals were obtained.
Quantity
21.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:14])[CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[CH:4][CH:3]=1.[N+:15]([O-])([OH:17])=[O:16]>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](=[O:14])[CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[CH:6][C:7]=1[N+:15]([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
21.3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(CCC(=O)O)=O
Step Two
Name
ice water
Quantity
1 L
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for another 1 hour at an internal temperature of between −5 and 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 0° C
CUSTOM
Type
CUSTOM
Details
was collected on a filter
WASH
Type
WASH
Details
thoroughly washed with water until free from acid
CUSTOM
Type
CUSTOM
Details
the crystalline product was dried in a circulating air dryer
CUSTOM
Type
CUSTOM
Details
23.4 g (91% of theoretical) of pale yellow crystals were obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=C(C=C(C=C1)C(CCC(=O)O)=O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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